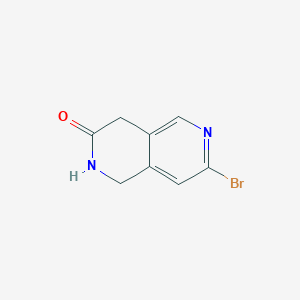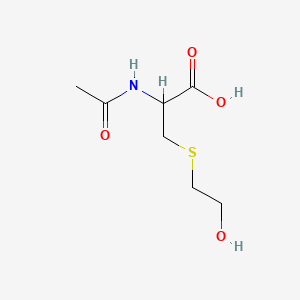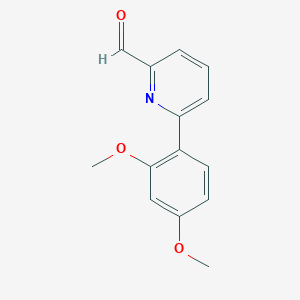
6-(2,4-Dimethoxyphenyl)picolinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2,4-DIMETHOXYPHENYL)PYRIDINE-2-CARBALDEHYDE is an organic compound with the molecular formula C14H13NO3 and a molecular weight of 243.26 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a 2,4-dimethoxyphenyl group and an aldehyde functional group at the 2-position. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-DIMETHOXYPHENYL)PYRIDINE-2-CARBALDEHYDE typically involves the reaction of 2,4-dimethoxybenzaldehyde with pyridine derivatives under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the aldehyde, followed by the addition of the pyridine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and reaction time are critical factors in the industrial synthesis of this compound .
Análisis De Reacciones Químicas
Types of Reactions
6-(2,4-DIMETHOXYPHENYL)PYRIDINE-2-CARBALDEHYDE undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as halides or amines.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium at room temperature.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Halides or amines in the presence of a base such as NaH or KOtBu.
Major Products Formed
Oxidation: 6-(2,4-DIMETHOXYPHENYL)PYRIDINE-2-CARBOXYLIC ACID.
Reduction: 6-(2,4-DIMETHOXYPHENYL)PYRIDINE-2-METHANOL.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(2,4-DIMETHOXYPHENYL)PYRIDINE-2-CARBALDEHYDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in heterocyclic chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 6-(2,4-DIMETHOXYPHENYL)PYRIDINE-2-CARBALDEHYDE involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy groups may also contribute to the compound’s binding affinity and specificity for certain targets .
Comparación Con Compuestos Similares
Similar Compounds
6-(2,4-DIMETHOXYPHENYL)PYRIDINE-2-CARBOXYLIC ACID: Similar structure but with a carboxylic acid group instead of an aldehyde.
6-(2,4-DIMETHOXYPHENYL)PYRIDINE-2-METHANOL: Similar structure but with a hydroxyl group instead of an aldehyde.
2,4-DIMETHOXYPHENYL-PYRIDINE: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
Uniqueness
6-(2,4-DIMETHOXYPHENYL)PYRIDINE-2-CARBALDEHYDE is unique due to its combination of a pyridine ring, a 2,4-dimethoxyphenyl group, and an aldehyde functional group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C14H13NO3 |
|---|---|
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
6-(2,4-dimethoxyphenyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C14H13NO3/c1-17-11-6-7-12(14(8-11)18-2)13-5-3-4-10(9-16)15-13/h3-9H,1-2H3 |
Clave InChI |
HJADLGZVJNPBFR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C2=CC=CC(=N2)C=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



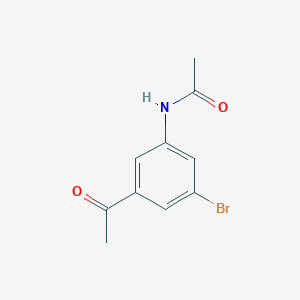
![[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B14854583.png)
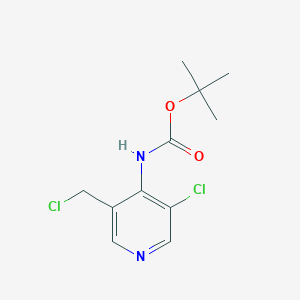
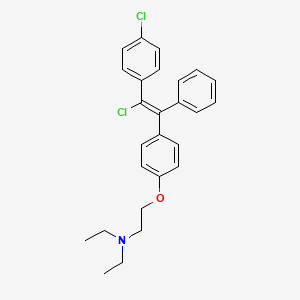

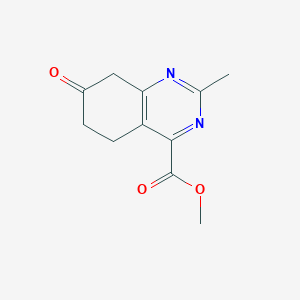
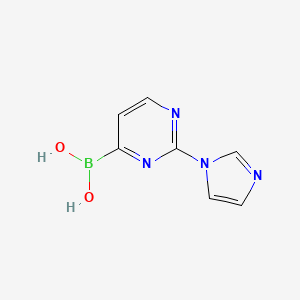
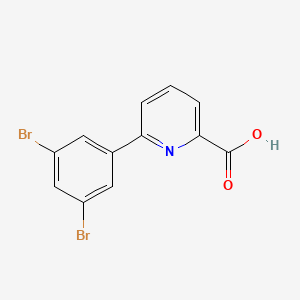
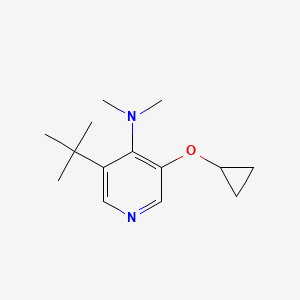
![2-(Chloromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14854627.png)
